N-methyl-1-(1-methyl-1H-imidazol-2-yl)methanesulfonamide
Description
Properties
Molecular Formula |
C6H11N3O2S |
|---|---|
Molecular Weight |
189.24 g/mol |
IUPAC Name |
N-methyl-1-(1-methylimidazol-2-yl)methanesulfonamide |
InChI |
InChI=1S/C6H11N3O2S/c1-7-12(10,11)5-6-8-3-4-9(6)2/h3-4,7H,5H2,1-2H3 |
InChI Key |
IFJYOOCMULCJOI-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)CC1=NC=CN1C |
Origin of Product |
United States |
Preparation Methods
Reaction of 1-Methylimidazole with Methanesulfonyl Chloride
This method involves direct sulfonation of a pre-functionalized imidazole intermediate. For example, (1-methyl-1H-imidazol-2-yl)methanol can be converted to the corresponding sulfonyl chloride, which is subsequently aminated with methylamine.
Procedure :
- (1-Methyl-1H-imidazol-2-yl)methanol (10 mmol) is reacted with methanesulfonyl chloride (12 mmol) in dichloromethane (DCM) at 0°C.
- Triethylamine (15 mmol) is added dropwise to neutralize HCl byproduct.
- The mixture is stirred for 4–6 hours at room temperature, yielding (1-methyl-1H-imidazol-2-yl)methanesulfonyl chloride .
- The sulfonyl chloride is treated with methylamine (2.0 eq) in tetrahydrofuran (THF) at 0°C, followed by warming to 25°C for 12 hours.
Yield : 72–85% (two steps)
Purity : >95% (HPLC)
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 0°C → 25°C |
| Solvent | DCM/THF |
| Catalyst | None |
| Workup | Aqueous extraction |
Mechanistic Insight :
The sulfonyl chloride intermediate forms via nucleophilic substitution, where the hydroxyl group is replaced by the sulfonyl moiety. Subsequent amination with methylamine proceeds through a classical SN2 mechanism.
Alkylation-Sulfonation Tandem Approach
Synthesis via 2-Chloromethyl-1-Methylimidazole Intermediate
This route employs alkylation of 1-methylimidazole followed by sulfonamide formation.
Procedure :
- 1-Methylimidazole (10 mmol) is treated with chloromethyl methyl ether (12 mmol) in acetonitrile under reflux for 8 hours to form 2-chloromethyl-1-methylimidazole .
- The chloromethyl intermediate is reacted with methanesulfonamide (10 mmol) in the presence of potassium carbonate (15 mmol) in dimethylformamide (DMF) at 80°C for 12 hours.
Yield : 65–78%
Purity : 92–97% (NMR)
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 80°C |
| Solvent | DMF |
| Base | K₂CO₃ |
| Byproduct | KCl |
Optimization Note :
Using DMF as a polar aprotic solvent enhances nucleophilicity of methanesulfonamide, improving substitution efficiency. Higher temperatures (>100°C) led to decomposition.
Reductive Amination Strategy
Coupling of Imidazole Aldehyde with Methylamine
A two-step process involving aldehyde formation followed by reductive amination and sulfonation.
Procedure :
- 1-Methyl-1H-imidazole-2-carbaldehyde (10 mmol) is condensed with methylamine (12 mmol) in methanol at 25°C for 4 hours.
- Sodium cyanoborohydride (15 mmol) is added to reduce the imine intermediate to N-methyl-1-(1-methylimidazol-2-yl)methanamine .
- The amine is sulfonated with methanesulfonyl chloride (12 mmol) in DCM/TEA (triethylamine) at 0°C.
Yield : 58–70% (three steps)
Purity : 89–94% (LC-MS)
Key Data :
| Parameter | Value |
|---|---|
| Reducing Agent | NaBH₃CN |
| Sulfonation Temp | 0°C → 25°C |
| Solvent | Methanol/DCM |
Challenges :
- Over-reduction of the imidazole ring observed at higher NaBH₃CN concentrations.
- Requires strict temperature control during sulfonation to avoid side reactions.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Sulfonation | 72–85 | >95 | High | Moderate |
| Alkylation-Sulfonation | 65–78 | 92–97 | Moderate | Low |
| Reductive Amination | 58–70 | 89–94 | Low | High |
Advantages and Limitations :
- Direct Sulfonation : High yield and purity but requires pre-functionalized imidazole intermediates.
- Alkylation-Sulfonation : Robust for large-scale synthesis but involves toxic chloromethylating agents.
- Reductive Amination : Flexible but lower yield due to multiple steps.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(1-methyl-1H-imidazol-2-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
N-methyl-1-(1-methyl-1H-imidazol-2-yl)methanesulfonamide exhibits notable biological activity, particularly as an enzyme inhibitor. Its mechanism involves:
- Enzyme Inhibition : The compound binds to specific molecular targets, inhibiting enzyme activity by blocking substrate access. This inhibition disrupts various biochemical pathways, making it a candidate for therapeutic applications against diseases such as infections caused by bacteria and fungi.
Potential Therapeutic Applications
The compound has been investigated for several therapeutic applications:
- Antimicrobial Activity : Preliminary studies suggest its potential effectiveness against various microbial strains.
- Cancer Research : Its ability to inhibit specific enzymes may contribute to anticancer strategies by disrupting tumor growth pathways .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- Enzyme Inhibition Studies : Research demonstrated that the compound effectively inhibits specific enzymes involved in metabolic pathways, showing promise in treating metabolic disorders .
- Cytotoxicity Testing : A study evaluated the cytotoxic effects of related compounds, indicating that modifications to the imidazole ring could enhance biological activity. The findings suggest that this compound may also exhibit similar enhanced properties under specific structural modifications .
- Therapeutic Efficacy Against Psychosis : Related compounds have been shown to modulate glutamate receptors positively, suggesting potential applications in treating psychotic disorders .
Mechanism of Action
The mechanism of action of N-methyl-1-(1-methyl-1H-imidazol-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Key Observations:
Structural Diversity: The target compound lacks the indolinone (Compound 15) or indole () backbones present in analogs, which may reduce steric hindrance and enhance membrane permeability compared to bulkier derivatives .
Synthetic Accessibility: Compound 15 (40% yield) was purified via ethanol crystallization, indicating that similar methods could apply to the target compound . Methyl iodide, used in the synthesis of N-(1-methyl-3-(methylthiocarbonothioyl)-1H-benzo[d]imidazol-2(3H)-ylidene)methanaminium iodide (), might serve as a methylating agent in the target’s synthesis .
Functional Implications :
- The methanesulfonamide group in the target compound is critical for hydrogen bonding with enzyme active sites, a feature shared with Compound 15, which inhibits PDK1/Akt signaling .
- The isopropyl and indole substituents in ’s compound likely enhance lipophilicity but may limit aqueous solubility compared to the target .
Research Findings and Mechanistic Insights
- The target compound, with a simpler structure, may exhibit broader kinase selectivity .
- Solubility and Bioavailability: The tetrahydroisoquinoline derivative () may have improved solubility due to its amine group, whereas the target compound’s methyl-imidazole could balance lipophilicity and solubility .
Biological Activity
N-methyl-1-(1-methyl-1H-imidazol-2-yl)methanesulfonamide is a compound of growing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound, with the molecular formula C₆H₁₁N₃O₂S and a molecular weight of 189.24 g/mol, combines an imidazole ring with a methanesulfonamide group, which is believed to enhance its interaction with biological targets.
Research indicates that this compound acts primarily as an enzyme inhibitor . Its mechanism involves binding to specific enzymes, thereby blocking substrate access and disrupting biochemical pathways. This inhibition can lead to various therapeutic effects, particularly in antimicrobial and antifungal applications.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Inhibits specific enzymes, impacting various metabolic pathways. |
| Antimicrobial | Demonstrated effectiveness against certain bacterial strains. |
| Antifungal | Exhibits activity against fungal infections, making it a candidate for treatment. |
Case Studies and Experimental Data
Several studies have highlighted the potential of this compound in various biological contexts:
- Antimicrobial Activity : In vitro assays have shown that this compound exhibits significant antimicrobial properties. For instance, it was found to inhibit the growth of specific bacterial strains at concentrations that suggest potential clinical relevance.
- Enzyme Binding Affinity : The compound's binding affinity to target enzymes has been quantitatively assessed, revealing IC50 values that indicate effective inhibition. For example, related compounds in the same class have shown IC50 values ranging from 2.38 µM to 8.13 µM in cell growth inhibition assays, suggesting that N-methyl derivatives may exhibit comparable or enhanced activity .
- Toxicity Assessment : Toxicity studies conducted in animal models have indicated that the compound is well tolerated at certain dosages, with no significant adverse effects observed at lower concentrations (15 mg/kg) over extended treatment periods .
Comparative Analysis
To provide a clearer understanding of how this compound compares with similar compounds, the following table outlines key structural features and biological activities:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Imidazole + Methanesulfonamide | Enzyme inhibitor, antimicrobial |
| 2-Mercaptoimidazole | Thioether | Potential use in biochemical assays |
| Methanesulfonamide | Sulfonamide | Basic structure; used in pharmaceuticals |
| 4,5-Dihydro-1H-imidazole derivatives | Imidazole derivatives | Antiproliferative activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
